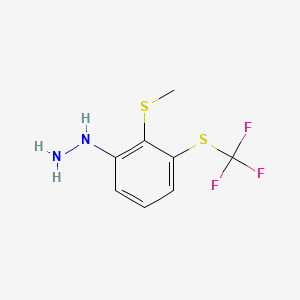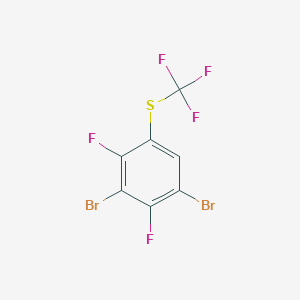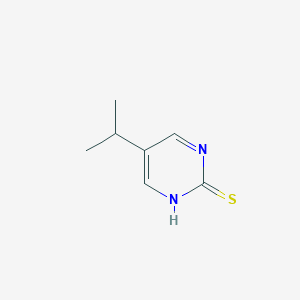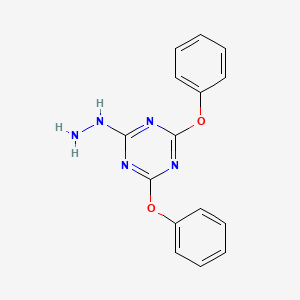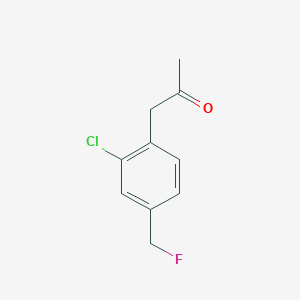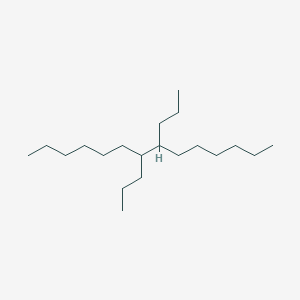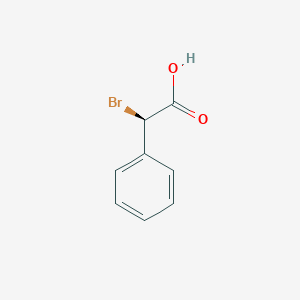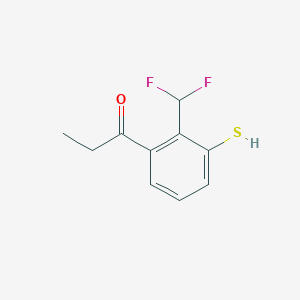
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-1-one is an organic compound that features a difluoromethyl group and a mercapto group attached to a phenyl ring, with a propanone moiety
Preparation Methods
The synthesis of 1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethyl)thiophenol with a suitable propanone derivative under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to promote the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of different derivatives.
Addition: The carbonyl group can participate in addition reactions with nucleophiles like Grignard reagents, resulting in the formation of tertiary alcohols.
Scientific Research Applications
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form strong hydrogen bonds with active site residues, while the mercapto group can participate in covalent bonding with nucleophilic amino acids. These interactions can modulate the activity of the target protein, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-1-one can be compared with similar compounds such as:
1-(2-(Trifluoromethyl)-3-mercaptophenyl)propan-1-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and interaction with biological targets.
1-(2-(Difluoromethyl)-3-hydroxyphenyl)propan-1-one: The presence of a hydroxy group instead of a mercapto group can lead to different chemical and biological properties.
1-(2-(Difluoromethyl)-3-aminophenyl)propan-1-one: The amino group can introduce additional hydrogen bonding interactions, potentially altering the compound’s activity and selectivity.
Properties
Molecular Formula |
C10H10F2OS |
|---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)-3-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H10F2OS/c1-2-7(13)6-4-3-5-8(14)9(6)10(11)12/h3-5,10,14H,2H2,1H3 |
InChI Key |
KBUQJTSFSOMQBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)S)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


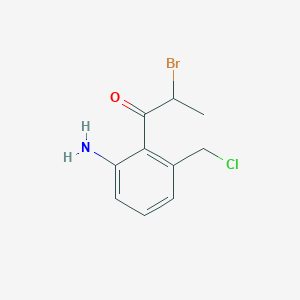
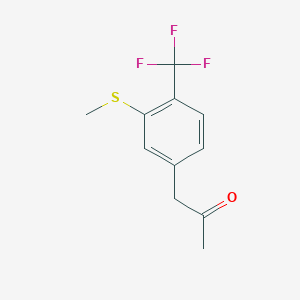
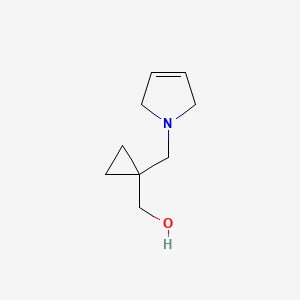

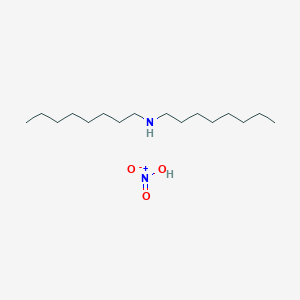
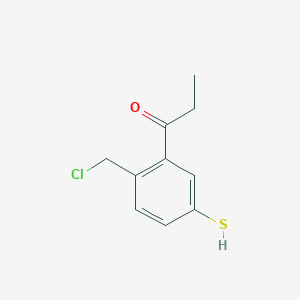
![Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane](/img/structure/B14064719.png)
